molecular formula C9H21NO2S B14632380 N,N-dipropylpropane-1-sulfonamide CAS No. 57547-95-2

N,N-dipropylpropane-1-sulfonamide

Cat. No.: B14632380
CAS No.: 57547-95-2
M. Wt: 207.34 g/mol
InChI Key: LENLEUMMIHONNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dipropylpropane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide family. Sulfonamides are characterized by the presence of a sulfonyl group (SO₂) connected to an amine group (NH₂). These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dipropylpropane-1-sulfonamide typically involves the reaction of propane-1-sulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

RSO2Cl+R’2NHRSO2NR’2+HCl\text{RSO}_2\text{Cl} + \text{R'}_2\text{NH} \rightarrow \text{RSO}_2\text{NR'}_2 + \text{HCl} RSO2​Cl+R’2​NH→RSO2​NR’2​+HCl

Industrial Production Methods

Industrial production of sulfonamides often employs oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

N,N-dipropylpropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dipropylpropane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its dipropyl groups provide steric hindrance, influencing its reactivity compared to other sulfonamides.

Properties

CAS No.

57547-95-2

Molecular Formula

C9H21NO2S

Molecular Weight

207.34 g/mol

IUPAC Name

N,N-dipropylpropane-1-sulfonamide

InChI

InChI=1S/C9H21NO2S/c1-4-7-10(8-5-2)13(11,12)9-6-3/h4-9H2,1-3H3

InChI Key

LENLEUMMIHONNJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.